molecular formula C5H5BrN2O2 B1391589 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 852181-03-4

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B1391589
CAS RN: 852181-03-4
M. Wt: 205.01 g/mol
InChI Key: DYHJNZNZJCTGGW-UHFFFAOYSA-N
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Description

“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 852181-03-4 . It has a molecular weight of 205.01 . This compound is a solid under normal conditions .


Synthesis Analysis

Imidazoles, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” can be represented by the linear formula: C5H5BrN2O2 . The InChI Code for this compound is 1S/C5H5BrN2O2/c1-8-2-3 (4 (9)10)7-5 (8)6/h2H,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Imidazole Derivatives

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid: is a valuable intermediate in the synthesis of various imidazole derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their broad range of biological activities . For instance, it can be used to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine, which is a key step in producing compounds with potential therapeutic applications .

Ligand for Bimetallic Complexes

This compound serves as a precursor for ligands that can form bimetallic platinum(II) complexes. Such complexes have shown potent cytotoxic activity, making them of interest in the study of cancer therapies . The ability to form stable complexes with metals expands the utility of this compound in medicinal chemistry.

Material Science Applications

Imidazole and its derivatives are known for their application in material science, particularly in the development of functional materials . The presence of the imidazole ring contributes to the thermal stability and electronic properties of materials, which can be leveraged in creating advanced polymers and coatings.

Catalysis

Due to the versatile nature of the imidazole ring, 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid can be utilized as a catalyst in various chemical reactions. Its role in catalysis is attributed to the electron-rich nature of the imidazole ring, which can facilitate a range of transformations .

Organic Synthesis

In organic synthesis, this compound can be employed in the construction of complex molecules. It is particularly useful in regiocontrolled synthesis, where the precise attachment of functional groups is required . This precision is essential for the synthesis of molecules with specific properties or biological activity.

Pharmaceutical Research

Imidazole rings are a common motif in pharmaceuticals, and derivatives like 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid are instrumental in the discovery and development of new drugs . They are involved in the synthesis of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Imidazole derivatives, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-bromo-1-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(4(9)10)7-5(8)6/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHJNZNZJCTGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243554
Record name 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

CAS RN

852181-03-4
Record name 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852181-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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